5-Fluoropyridine-3-carbaldehyde
Overview
Description
5-Fluoropyridine-3-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO. It finds application in various scientific research fields due to its unique properties, including its reactivity and the presence of the fluorine atom. It is used in the preparation of peptidomimetics as inhibitors of cysteine proteases .
Synthesis Analysis
The synthesis of 5-Fluoropyridine-3-carbaldehyde involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . One of the primary applications of 5-fluoropyridine-3-carbaldehyde lies in organic synthesis.
Molecular Structure Analysis
The molecular structure of 5-Fluoropyridine-3-carbaldehyde is characterized by the presence of a fluorine atom, which contributes to its unique properties. The presence of the fluorine atom makes it less reactive than its chlorinated and brominated analogues .
Chemical Reactions Analysis
The chemical reactions involving 5-Fluoropyridine-3-carbaldehyde are characterized by its reactivity and the presence of the fluorine atom. It was then reduced in two steps to form 3-aminopyridine 73, converted into 3-fluoropyridine 74 by the Baltz-Schiemann reaction, and afterwards was transformed into 3-deoxy-3-fluoropyridoxamine 5′-phosphate (F-PMP) (7527) .
Physical And Chemical Properties Analysis
5-Fluoropyridine-3-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Scientific Research Applications
Synthesis of Fluorinated Compounds
5-Fluoropyridine-3-carbaldehyde plays a crucial role in the synthesis of various fluorinated compounds. This includes the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, achieved through a process involving electrophilic alpha,alpha-difluorination and subsequent aromatization by dehydrofluorination (Surmont et al., 2009). This method provides a new and accessible approach to creating a variety of new 3-fluorinated pyrroles.
Imaging Techniques in Medical Field
5-Fluoropyridine derivatives, such as fluorine-18 labeled fluoropyridines, find significant application in medical imaging, particularly in Positron Emission Tomography (PET). These compounds are used due to their stability and the ability to introduce fluorine-18 in specific positions for more effective imaging (Carroll et al., 2007).
Synthesis of Schiff Bases
5-Fluoropyridine-3-carbaldehyde is involved in the synthesis of Schiff bases. These compounds have a range of applications, including as potential herbicides, fungicides, antiviral agents, and in plant growth regulation (Gangadasu et al., 2002). Schiff bases derived from pyridine carbaldehydes serve as valuable synthons in various organic reactions.
Analysis of Primary Amines
In the field of analytical chemistry, derivatives of 5-fluoropyridine-3-carbaldehyde, such as 3-(2-furoyl)quinoline-2-carbaldehyde, have been used as fluorogenic derivatizing agents for the analysis of primary amines. This is particularly useful in liquid chromatography combined with laser-induced fluorescence detection, providing high-sensitivity analysis (Beale et al., 1990).
properties
IUPAC Name |
5-fluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPXZFGQVDIXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556450 | |
Record name | 5-Fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyridine-3-carbaldehyde | |
CAS RN |
39891-04-8 | |
Record name | 5-Fluoronicotinaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39891-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.